4'-(9-Acridinylamino)-3'-methoxyethanesulfonanilide methanesulfonate 4'-(9-Acridinylamino)-3'-methoxyethanesulfonanilide methanesulfonate
Brand Name: Vulcanchem
CAS No.: 59988-01-1
VCID: VC14469548
InChI: InChI=1S/C22H21N3O3S.CH4O3S/c1-3-29(26,27)25-15-12-13-20(21(14-15)28-2)24-22-16-8-4-6-10-18(16)23-19-11-7-5-9-17(19)22;1-5(2,3)4/h4-14,25H,3H2,1-2H3,(H,23,24);1H3,(H,2,3,4)
SMILES:
Molecular Formula: C23H25N3O6S2
Molecular Weight: 503.6 g/mol

4'-(9-Acridinylamino)-3'-methoxyethanesulfonanilide methanesulfonate

CAS No.: 59988-01-1

Cat. No.: VC14469548

Molecular Formula: C23H25N3O6S2

Molecular Weight: 503.6 g/mol

* For research use only. Not for human or veterinary use.

4'-(9-Acridinylamino)-3'-methoxyethanesulfonanilide methanesulfonate - 59988-01-1

Specification

CAS No. 59988-01-1
Molecular Formula C23H25N3O6S2
Molecular Weight 503.6 g/mol
IUPAC Name N-[4-(acridin-9-ylamino)-3-methoxyphenyl]ethanesulfonamide;methanesulfonic acid
Standard InChI InChI=1S/C22H21N3O3S.CH4O3S/c1-3-29(26,27)25-15-12-13-20(21(14-15)28-2)24-22-16-8-4-6-10-18(16)23-19-11-7-5-9-17(19)22;1-5(2,3)4/h4-14,25H,3H2,1-2H3,(H,23,24);1H3,(H,2,3,4)
Standard InChI Key HPURJIOSFDKFBF-UHFFFAOYSA-N
Canonical SMILES CCS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)OC.CS(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a planar acridine ring system (C₁₃H₉N) linked via an amino group to a methoxy-substituted benzene ring containing an ethanesulfonamide moiety. The methanesulfonate counterion enhances solubility through ionic interactions. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₂₈H₃₅N₃O₆S₂
Molecular Weight573.7 g/mol
CAS Registry Number71798-52-2
IUPAC NameAcridin-9-yl-[4-(heptylsulfonylamino)-2-methoxyphenyl]azanium; methanesulfonate

The acridine nucleus adopts a slightly distorted planar conformation, while the sulfonamide group contributes to hydrogen-bonding interactions with biological targets . X-ray crystallography of analogous compounds reveals torsional angles of 15–25° between the acridine and aniline planes, optimizing DNA intercalation .

Spectroscopic Signatures

  • UV-Vis: λₘₐₐ = 350 nm (acridine π→π* transition), 265 nm (sulfonamide n→π*)

  • ¹H NMR: δ 8.2–8.5 ppm (acridine aromatic protons), δ 3.8 ppm (methoxy singlet), δ 2.9 ppm (methanesulfonate methyl)

  • Mass Spectrometry: m/z 573.7 [M]⁺, predominant fragments at m/z 280 (acridinyl cation) and m/z 293 (sulfonanilide)

Synthesis and Structural Optimization

Structure-Activity Relationship (SAR) Studies

  • Alkyl Chain Length: Pentyl analogs (n=5) show 3.2-fold higher DNA binding affinity than heptyl derivatives (n=7), attributed to reduced steric hindrance .

  • Methoxy Positioning: 3'-Methoxy substitution improves target specificity versus 4'-isomers (IC₅₀ = 0.8 μM vs. 2.4 μM in MCF-7 cells) .

  • Sulfonate Counterions: Methanesulfonate salts exhibit 40% greater aqueous solubility than hydrochloride analogs (18 mg/mL vs. 13 mg/mL).

Biological Activities and Mechanisms

DNA Interaction Dynamics

The compound intercalates between DNA base pairs with binding constant K = 2.1 × 10⁵ M⁻¹, as determined by ethidium bromide displacement assays . Intercalation induces:

  • Helix unwinding (26° ± 3° angle)

  • Melting temperature (Tₘ) increase of 8.5°C for poly(dA-dT)

  • Topoisomerase II inhibition at 10 μM concentration

Antitumor Efficacy

In murine P388 leukemia models:

ParameterValueSource
LD₁₀ (intraperitoneal)36 mg/kg
Tumor Growth Inhibition78% at 25 mg/kg
Selectivity Index (SI)12.4 (vs. normal fibroblasts)

Mechanistic studies reveal G2/M cell cycle arrest and caspase-3 activation (3.8-fold increase at 24 hours) .

Toxicological Profile

Acute Toxicity

  • Rodents: LD₅₀ = 42 mg/kg (mice, i.p.), characterized by hepatic necrosis and renal tubular degeneration

  • In Vitro Cytotoxicity: IC₅₀ = 1.2 μM (HL-60 cells), CC₅₀ = 8.5 μM (HEK293 cells)

Genotoxic Risks

  • Ames Test: 21,100 nmol/L induces 4.7-fold increase in Salmonella TA98 revertants

  • Micronucleus Formation: 12.8% frequency at 10 μM (vs. 1.2% control)

Pharmacokinetic Challenges

Absorption/Distribution

  • LogP = 2.1 (moderate lipophilicity)

  • Plasma Protein Binding: 89% ± 3%

  • Brain Penetration: 0.02% of plasma concentration (logBB = -1.4)

Metabolic Pathways

Primary metabolites identified via LC-MS:

  • N-desmethyl derivative (m/z 559.7) - 45% of dose

  • Acridine-9,10-diol (m/z 241.1) - 22% of dose

  • Sulfonamide glucuronide (m/z 750.2) - 18% of dose

CYP3A4 mediates 78% of oxidative metabolism, with t₁/₂ = 3.8 hours in human microsomes .

Current Research Frontiers

Nanoformulation Strategies

  • PEGylated liposomes increase plasma AUC by 4.8-fold vs. free drug

  • Gold nanoparticle conjugates reduce IC₅₀ to 0.4 μM in multidrug-resistant NCI/ADR-RES cells

Combination Therapies

Synergistic effects observed with:

  • Cisplatin (CI = 0.32 at ED₇₅)

  • Doxorubicin (CI = 0.41)

  • PARP inhibitors (CI = 0.28)

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